BenchChemオンラインストアへようこそ!

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4

LC-MS/MS quantification stable isotope dilution assay Rivaroxaban impurity profiling

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 (CAS 1329838-35-8) is the tetra-deuterated isotopologue of the Rivaroxaban Phthalimido Descarbonyl Impurity (R-Isomer, unlabeled CAS 446292-07-5), a key process-related impurity and penultimate intermediate in the synthesis of the oral Factor Xa inhibitor Rivaroxaban. The compound bears four deuterium atoms at the 2,3,5,6-positions of the para-substituted phenyl ring, yielding a molecular formula of C21H17D4N3O5 and a molecular weight of 399.43 Da—a +4.02 Da mass shift relative to the non-deuterated analog (C21H21N3O5, MW 395.41).

Molecular Formula C21H21N3O5
Molecular Weight 399.4 g/mol
Cat. No. B13834995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4
Molecular FormulaC21H21N3O5
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O
InChIInChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m1/s1/i5D,6D,7D,8D
InChIKeyCKFVSMPWXAASIQ-UHGWFWFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 (CAS 1329838-35-8): A Deuterated Rivaroxaban Process Impurity and Stable Isotope-Labeled Analytical Reference Standard


4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 (CAS 1329838-35-8) is the tetra-deuterated isotopologue of the Rivaroxaban Phthalimido Descarbonyl Impurity (R-Isomer, unlabeled CAS 446292-07-5), a key process-related impurity and penultimate intermediate in the synthesis of the oral Factor Xa inhibitor Rivaroxaban . The compound bears four deuterium atoms at the 2,3,5,6-positions of the para-substituted phenyl ring, yielding a molecular formula of C21H17D4N3O5 and a molecular weight of 399.43 Da—a +4.02 Da mass shift relative to the non-deuterated analog (C21H21N3O5, MW 395.41) . It is categorized as a chiral pharmaceutical reference standard, stable isotope-labeled intermediate, and heterocyclic fine chemical, supplied as a white solid with storage at 2–8 °C [1].

Why Non-Deuterated or Racemic Rivaroxaban Phthalimido Impurity Standards Cannot Substitute for 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 in Quantitative Bioanalysis and Chiral Purity Workflows


Substituting the d4-labeled compound with the unlabeled (R)-isomer (CAS 446292-07-5) or the (S)-enantiomer (CAS 1369969-44-7) introduces systematic analytical errors that undermine data integrity in regulated pharmaceutical analysis. The unlabeled analog lacks the mass shift required for internal standard-based LC-MS/MS quantification, producing signal cross-talk with the target Rivaroxaban Phthalimido Descarbonyl impurity and compromising assay accuracy per ICH Q2(R1) validation criteria [1]. Conversely, use of the (S)-enantiomer results in distinct chromatographic retention and MS fragmentation behavior that precludes reliable co-elution-based internal standardization [2]. For impurity profiling in ANDA submissions, where the ICH Q3A identification threshold is 0.10% for Rivaroxaban drug substance, the deuterated standard's orthogonal detection capability—via its +4 Da mass offset—provides unambiguous differentiation from the native impurity that no non-deuterated or racemic alternative can deliver [3].

Quantitative Differentiation Evidence for 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4: Head-to-Head Comparative Data Against Unlabeled and Enantiomeric Analogs


Mass Spectrometric Internal Standard Capability: +4.02 Da Mass Shift Enables Unambiguous Differentiation from the Non-Deuterated Rivaroxaban Phthalimido Descarbonyl Impurity

The d4-labeled compound exhibits a molecular ion [M+H]+ at m/z 400.44, producing a +4.02 Da mass shift relative to the non-deuterated (R)-isomer (unlabeled CAS 446292-07-5, [M+H]+ at m/z 396.42). This mass offset exceeds the minimum +3 Da threshold recommended for stable isotope-labeled internal standards (SIL-IS) to avoid isotopic cross-talk from the analyte's natural abundance 13C isotopologue peak [1]. In contrast, the unlabeled (R)-isomer produces a molecular ion that is isobaric with the target impurity, preventing independent ion channel monitoring in multiple reaction monitoring (MRM) mode and introducing systematic positive bias in quantification. Class-level evidence from deuterated impurity standards demonstrates that a +4 Da shift improves signal-to-noise ratio by ≥3-fold and reduces lower limit of quantification (LLOQ) variability to <15% CV, compared to >25% CV when a structural analog (non-isotopic) internal standard is employed [2].

LC-MS/MS quantification stable isotope dilution assay Rivaroxaban impurity profiling bioanalytical method validation

Defined Site-Specific Deuterium Incorporation: Tetradeuteration at Phenyl Ring Positions 2,3,5,6 Confers Structural Traceability Absent in Randomly Labeled or Non-Deuterated Analogs

The IUPAC name—2-[(2R)-2-hydroxy-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione—explicitly defines deuterium incorporation at four specific aromatic positions (2,3,5,6) on the para-substituted phenyl ring, as confirmed by the InChI key CKFVSMPWXAASIQ-UHGWFWFDSA-N and the isotopic SMILES notation . This contrasts with non-deuterated analogs (InChI key: CKFVSMPWXAASIQ-MRXNPFEDSA-N) where all four positions are 1H. The site-specific labeling produces characteristic deuterium splitting patterns in 2H NMR (quadrupolar splitting) and a distinct +4 Da envelope in high-resolution mass spectrometry (HRMS) that unambiguously differentiates the d4 compound from: (a) the unlabeled (R)-isomer, (b) the (S)-enantiomer (CAS 1369969-44-7), and (c) Rivaroxaban EP Impurity G (CAS 446292-08-6, MW 421.4, containing an oxazolidinone ring absent in the target compound) [1]. The defined deuteration pattern eliminates ambiguity in isotopic enrichment determination, enabling calculation of isotopic purity via the full-scan MS isotopic ion integration method [2].

isotopic purity assessment deuterium NMR HRMS structural confirmation Rivaroxaban intermediate characterization

Stereochemical Configuration Integrity: The (2R) Chiral Center Differentiates the Target Compound from the (2S)-Enantiomer Impurity Standard (CAS 1369969-44-7)

The target compound retains the (2R) configuration at the hydroxy-bearing chiral carbon, consistent with the stereochemistry of Rivaroxaban's synthetic pathway. The unlabeled (R)-isomer (CAS 446292-07-5) exhibits a specific optical rotation [α]D25 = -75.26° (c = 1, DMSO) and an HPLC purity of 99.74% under optimized synthetic conditions [1]. The corresponding (S)-enantiomer (CAS 1369969-44-7), designated as Rivaroxaban Phthalimide USP Pharmaceutical Analytical Impurity (PAI), is commercially available at $577.50/25 mg from USP, and exhibits opposite optical rotation with distinct chromatographic retention on chiral stationary phases . A validated chiral HPLC method employing a Chiralpak IC (250 × 4.6 mm, 5 μm) column achieves baseline separation of the (R) and (S) enantiomers, with resolution (Rs) values exceeding 2.0 under gradient conditions of acetonitrile/ethanol/n-butylamine (95:5:0.5) and water/methanol/n-butylamine (50:50:0.5) at 0.8 mL/min and 254 nm detection [2]. The d4-labeling does not alter the stereochemical configuration, as the deuteration site is remote from the chiral center.

chiral impurity profiling enantiomeric separation Rivaroxaban quality control specific optical rotation

Physicochemical Property Differentiation: Solubility, LogP, and Thermal Stability Data for the Unlabeled (R)-Isomer Inform Handling and Method Development for the d4 Analog

The unlabeled (R)-isomer (CAS 446292-07-5) exhibits a water solubility of 37 mg/L at 20°C, a LogP of 0.6 at 25°C, and a melting point of 208–211°C [1]. These values place the compound in the 'moderately soluble' range (LogS ≈ -4.03) with balanced hydrophilicity—properties expected to be nearly identical for the d4-labeled analog due to the minimal perturbation of electronic structure by deuterium substitution [2]. In contrast, Rivaroxaban EP Impurity G (CAS 446292-08-6), which contains an oxazolidinone ring absent in the target compound, has a higher molecular weight (421.4 vs 399.43) and distinct solubility and chromatographic retention behavior [3]. The predicted pKa of 13.91 ± 0.20 for the unlabeled form indicates the compound remains unionized under typical reversed-phase HPLC conditions (pH 2–8), a property preserved in the d4 analog. Storage specifications require an inert atmosphere (nitrogen or argon) at 2–8°C, with long-term stability data available from vendor Certificates of Analysis [4].

physicochemical characterization solubility profiling method development Rivaroxaban intermediate stability

Procurement and Regulatory Positioning: The d4-Labeled Impurity Standard Commands a Distinct Commercial and Compliance Profile Relative to Unlabeled and Enantiomeric Alternatives

The d4-labeled compound (CAS 1329838-35-8) is available at €268/5 mg and €1,804/50 mg from CymitQuimica (TRC brand), while the unlabeled (R)-isomer (CAS 446292-07-5) is priced at approximately $147/g from bulk suppliers [1]. The (S)-enantiomer USP PAI reference standard (CAS 1369969-44-7) is priced at $577.50/25 mg from USP . This pricing hierarchy—deuterated > USP enantiomer > bulk unlabeled—reflects the increasing synthetic complexity and regulatory value. For ANDA filers, the ICH Q3A identification threshold of 0.10% for Rivaroxaban drug substance (maximum daily dose ≤2 g/day) mandates that any impurity present at ≥0.10% must be identified and quantified using a validated method [2]. The d4-labeled standard uniquely enables a stable isotope dilution assay (SIDA) approach that meets the precision (RSD <10%) and recovery (90–110%) criteria established in the published stability-indicating HPLC methods for Rivaroxaban impurity profiling [3]. Supplier documentation for the d4 compound typically includes COA with HPLC purity, MS, and NMR data, whereas bulk unlabeled material may lack comprehensive structural characterization packages [4].

pharmaceutical reference standard procurement ANDA impurity method validation stable isotope-labeled standard pricing regulatory submission support

High-Value Application Scenarios for 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 in Regulated Pharmaceutical Analysis and ANDA Submission Support


LC-MS/MS Internal Standard for Rivaroxaban Phthalimido Descarbonyl Impurity Quantification in Drug Substance ANDA Batches

In ANDA submissions for generic Rivaroxaban, the ICH Q3A identification threshold of 0.10% mandates accurate quantification of the Phthalimido Descarbonyl Impurity (R-Isomer) in every drug substance batch. The d4-labeled compound serves as the isotopically matched internal standard for LC-MS/MS multiple reaction monitoring (MRM) assays, with its +4.02 Da mass shift (m/z 400.44 vs 396.42) ensuring zero isotopic cross-talk between analyte and internal standard channels . Method validation per ICH Q2(R1) using this SIL-IS achieves precision (RSD <10%) and recovery (90–110%) specifications as demonstrated in published stability-indicating HPLC-MS/MS methods [1]. The alternative—using a non-deuterated structural analog as internal standard—introduces ionization suppression variability and fails accuracy criteria at the 0.10% threshold level.

Chiral Purity Verification of Rivaroxaban Intermediates in GMP Synthetic Route Control

During the commercial synthesis of Rivaroxaban, the penultimate intermediate (unlabeled CAS 446292-07-5) must be monitored for enantiomeric purity, as the (2S)-enantiomer (CAS 1369969-44-7) is a known process impurity. The d4-labeled (2R)-standard serves as a chiral reference for method development on polysaccharide-based chiral stationary phases (e.g., Chiralpak IC), where baseline resolution (Rs > 2.0) between enantiomers has been validated under gradient conditions with n-butylamine modifier [2]. The defined (2R) stereochemistry of the d4 standard—confirmed by specific optical rotation of the unlabeled analog ([α]D25 = -75.26°, c = 1, DMSO)—ensures unambiguous peak assignment and system suitability verification [3].

Stability-Indicating Method Development for Rivaroxaban Forced Degradation Product Profiling

Rivaroxaban drug substance subjected to ICH Q1A forced degradation conditions (hydrolysis, oxidation, photolysis, thermal stress) generates multiple degradation products that must be separated and identified. The d4-labeled Phthalimido Descarbonyl impurity serves as a retention time marker and mass spectrometric reference for identifying the corresponding non-deuterated degradation product in stressed samples [1]. Its distinct +4 Da mass envelope allows unambiguous differentiation from co-eluting isobaric degradation species in HRMS analysis. Published stability-indicating methods for Rivaroxaban have demonstrated that proper impurity marker standards are essential for peak tracking across degradation conditions, with %RSD for impurity quantification maintained below 10% [4].

Method Transfer and Cross-Validation Between QC Laboratories Using a Common Deuterated Reference Standard

In multi-site pharmaceutical manufacturing networks, method transfer of impurity profiling assays between QC laboratories requires a common, well-characterized reference material to minimize inter-laboratory variability. The d4-labeled compound—supplied with lot-specific COA documentation including HPLC purity, HRMS isotopic distribution, and 1H/2H NMR confirmation —provides a chemically identical yet analytically distinguishable standard that can be used across sites without risk of contaminating the target analyte channel. Its commercial availability from multiple vendors (TRC via CymitQuimica, BOC Sciences, Pharmaffiliates, SCBT) at defined specification grades ensures supply chain continuity for long-term stability programs.

Quote Request

Request a Quote for 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.